3,4,5-Trimethoxy-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-({N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a hydrazinecarbonyl linkage to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-({N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common approach is to start with 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with hydrazine to form the hydrazide intermediate. Finally, the hydrazide is condensed with pyridine-3-carbaldehyde under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-({N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazinecarbonyl linkage can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the hydrazinecarbonyl linkage would produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in studying biological pathways and mechanisms.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-({N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The methoxy groups and the hydrazinecarbonyl linkage play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: A simpler analog with similar methoxy substitutions but lacking the hydrazinecarbonyl and pyridine moieties.
3,4,5-Trimethoxyphenethylamine: Another related compound with methoxy groups but differing in its core structure and functional groups.
Uniqueness
3,4,5-Trimethoxy-N-({N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of methoxy substitutions, hydrazinecarbonyl linkage, and pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H20N4O5 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C18H20N4O5/c1-25-14-7-13(8-15(26-2)17(14)27-3)18(24)20-11-16(23)22-21-10-12-5-4-6-19-9-12/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23)/b21-10+ |
InChI Key |
CPTCUNZTICEPKQ-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CN=CC=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CN=CC=C2 |
Origin of Product |
United States |
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